Journal Name:Journal of Analytical Toxicology
Journal ISSN:0146-4760
IF:3.22
Journal Website:http://jat.oxfordjournals.org/
Year of Origin:1977
Publisher:Preston Publications
Number of Articles Per Year:90
Publishing Cycle:Monthly
OA or Not:Not
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-26 , DOI:
10.2903/j.efsa.2023.8144
The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of the recycling process CERSA (EU register number RECYC298), which uses the Starlinger deCON technology. The input material is hot washed and dried poly(ethylene terephthalate) (PET) flakes originating from collected post-consumer PET containers, e.g. bottles, with no more than 5% PET from non-food consumer applications. The flakes are preheated before being submitted to solid-state polycondensation (SSP) in a continuous reactor at high temperature under vacuum and gas flow. Having examined the challenge test provided, the Panel concluded that the preheating (step 2) and the decontamination in the SSP reactor (step 3) are critical in determining the decontamination efficiency of the process. The operating parameters to control the performance of these critical steps are temperature, pressure and residence time for steps 2 and 3, reduced gas flow rate for step 2 and gas volume/PET mass ratio for step 3. It was demonstrated that this recycling process is able to ensure that the level of migration of potential unknown contaminants into food below the conservatively modelled migration of 0.1 μg/kg food. Therefore, the Panel concluded that the recycled PET obtained from this process is not considered to be of safety concern, when used at up to 100% for the manufacture of materials and articles for contact with all types of foodstuffs, including drinking water, for long-term storage at room temperature or below, with or without hotfill. The final articles made of this recycled PET are not intended to be used in microwave and conventional ovens and such uses are not covered by this evaluation.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-20 , DOI:
10.2903/j.efsa.2023.8117
The EFSA Panel on Plant Health performed a pest categorisation of Hoplolaimus galeatus (Nematoda: Hoplolaimidae) for the EU. H. galeatus belongs to the order Rhabditida, subfamily Hoplolaiminae. This nematode is not reported from the EU and is not included in the EU Commission Implementing Regulation 2019/2072. It is widely distributed in the USA and is also reported from South America, Africa, Asia and Australia. The identity of H. galeatus is clearly defined and methods for its identification are available. H. galeatus is polyphagous and natural hosts include barley, wheat, rye, red and white clover, alfalfa, cabbage, pine, spruce, oak, apple, grapevine, as well as various ornamental plants and turf grasses. These hosts are grown over vast areas of the EU. The climate of the EU is suitable for the establishment of H. galeatus. Pathways of entry are host plants for planting except seeds, but also soil as a contaminant. Soil import to the EU is prohibited and special requirements apply to import of machinery for agricultural/forestry purposes from third countries. Impact of the nematode is best known for North American plant species. The nematode has been reported to damage cotton, maize, soybean, pine, oak and turfgrass. Many of the hosts represent a considerable economic and environmental value to the EU. Therefore, the Panel concludes that H. galeatus satisfies all the criteria that are within the remit of EFSA to assess for it to be regarded as a potential Union quarantine pest.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-19 , DOI:
10.2903/j.efsa.2023.8100
The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of poly(2-hydroxypropanoic acid), n-octyl/n-decyl esters (OLA8), which is intended to be used as a plasticiser into polylactic acid (PLA) in contact with non-fatty foods. OLA8 is intended to be used at up to 5% and 15% w/w with or without starch, respectively (or with other additives with similar function). The migration for 10 days at 40°C from the film without starch was 0.16 mg/kg in 10% ethanol and 0.01 mg/kg in 3% acetic acid, while from the film with the starch it was well above 0.05 mg/kg food in all simulants. Some of the testing conditions were inconsistently reported. The substance did not induce gene mutations in bacterial cells and did not induce structural chromosomal aberrations or polyploidy in mammalian cells, thus, does not raise concern for genotoxicity. Instead of providing a 90-day oral toxicity study, a hydrolysis study in ■■■■■ was submitted to read-across from the authorised starting substances, ■■■■■ and the ■■■■■. However, the data provided did not allow to perform the read-across, thus no appropriate toxicological data were provided to support migration above 0.05 mg/kg food (including for contact with 10% ethanol and use in combination with starch). The Panel concluded that OLA8 does not raise a safety concern for the consumer if it is used as an additive at up to 15% w/w in the manufacture of PLA articles that do not contain starch (and other additives with similar function), that are intended to be in contact for 10 days at 40°C with foods simulated by 3% acetic acid and from which the migration does not exceed 0.05 mg/kg food.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-20 , DOI:
10.2903/j.efsa.2023.8116
The EFSA Panel on Plant Health conducted a pest categorisation of the avocado sunblotch viroid (ASBVd) for the EU. The identity of ASBVd, a member of the genus Avsunviroid (family Avsunviroidae) is clearly defined and detection and identification methods are available. The pathogen is not included in the EU Commission Implementing Regulation 2019/2072. ASBVd has been reported in Australia, Ghana, Guatemala, Israel, Mexico, Peru, South Africa, USA (California, Florida) and Venezuela. In the EU, it has been reported in Greece (Crete Island) and Spain. The pathogen could establish in the EU wherever avocado (Persea americana) is grown. The only known natural host of ASBVd is avocado to which it causes the severe ‘avocado sunblotch’ disease, characterised by white, yellow, red or necrotic depressed areas or scars on the fruit surface, bleached veins and petioles of the leaf, and rectangular cracking patterns in the bark of the old branches. Fruit yield and quality are severely diminished. ASBVd infects under experimental conditions a few more species in the family Lauraceae. The viroid is naturally transmitted at an extremely high rate by seeds (up to 100% in asymptomatically infected trees), but with a low efficiency by pollen (only to the produced seeds), and possibly through root grafts. Plants for planting, including seeds, and fresh avocado fruits were identified as the most relevant pathways for further entry of ASBVd into the EU. Avocado crops are cultivated in southern EU countries. Should the pest further enter and establish in the EU, impact on the production of avocado is expected. Phytosanitary measures are available to prevent entry and spread of the viroid in the EU. ASBVd fulfils the criteria that are within the remit of EFSA to assess for it to be regarded as a potential Union quarantine pest.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-05 , DOI:
10.2903/j.efsa.2023.8093
An assessment was conducted on the level of inactivation of relevant pathogens that could be present in processed animal protein of porcine origin intended to feed poultry and aquaculture animals when methods 2 to 5 and method 7, as detailed in Regulation (EU) No 142/2011, are applied. Five approved scenarios were selected for method 7. Salmonella Senftenberg, Enterococcus faecalis, spores of Clostridium perfringens and parvoviruses were shortlisted as target indicators. Inactivation parameters for these indicators were extracted from extensive literature search and a recent EFSA scientific opinion. An adapted Bigelow model was fitted to retrieved data to estimate the probability that methods 2 to 5, in coincidental and consecutive modes, and the five scenarios of method 7 are able to achieve a 5 log10 and a 3 log10 reduction of bacterial indicators and parvoviruses, respectively. Spores of C. perfringens were the indicator with the lowest probability of achieving the target reduction by methods 2 to 5, in coincidental and consecutive mode, and by the five considered scenarios of method 7. An expert knowledge elicitation was conducted to estimate the certainty of achieving a 5 log10 reduction of spores of C. perfringens considering the results of the model and additional evidence. A 5 log10 reduction of C. perfringens spores was judged: 99–100% certain for methods 2 and 3 in coincidental mode; 98–100% certain for method 7 scenario 3; 80–99% certain for method 5 in coincidental mode; 66–100% certain for method 4 in coincidental mode and for method 7 scenarios 4 and 5; 25–75% certain for method 7 scenario 2; and 0–5% certain for method 7 scenario 1. Higher certainty is expected for methods 2 to 5 in consecutive mode compared to coincidental mode.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-26 , DOI:
10.2903/j.efsa.2023.8162
Following a request from the European Commission, EFSA was asked to deliver a scientific opinion on the assessment of the application for renewal of three additives consisting of Lactiplantibacillus plantarum DSM 3676, Lactiplantibacillus plantarum DSM 3677 and Lentilactobacillus buchneri DSM 13573, respectively, as technological additives to improve ensiling of fresh material for all animal species. The applicant provided evidence that the additives currently on the market comply with the existing conditions of authorisation. There is no new evidence that would lead the FEEDAP Panel to reconsider its previous conclusions. Thus, the Panel concludes that the additives remain safe for all animal species, consumers and the environment under the authorised conditions of use. Regarding user safety, the additives are not irritant to skin or eyes, but owing to their proteinaceous nature they should be considered respiratory sensitisers. No conclusions can be drawn on the skin sensitisation potential of the additives. There is no need for assessing the efficacy of the additives in the context of the renewal of the authorisations.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-26 , DOI:
10.2903/j.efsa.2023.8151
The food enzyme with the declared activities endo-polygalacturonase ((1–4)-α-D-galacturonan glycanohydrolase; EC 3.2.1.15) and pectin lyase ((1–4)-6-O-methyl-α-D-galacturonan lyase; EC 4.2.2.10) is produced with the non-genetically modified Aspergillus tubingensis strain NZYM-PE by Novozymes A/S. It is intended to be used in four food manufacturing processes: fruit and vegetable processing for juice production, fruit and vegetable processing for products other than juices, refined olive oil production and wine and wine vinegar production. Since residual amounts of total organic solids (TOS) are removed during production, dietary exposure was not calculated for refined olive oil production. For the remaining three food processes, it was estimated to be up to 0.132 mg TOS/kg body weight (bw) per day in European populations. Genotoxicity tests did not indicate a safety concern. The systemic toxicity was assessed by means of a repeated dose 90-day oral toxicity study in rats. The Panel identified a no observed adverse effect level (NOAEL) of 1,430 mg TOS/kg bw per day, the highest dose tested, which when compared with the estimated dietary exposure, resulted in a margin of exposure above 10,833. A search for the similarity of the amino acid sequence of the food enzyme to known allergens was made and 13 matches were found, including one food allergen (papaya). The Panel considered that, under the intended conditions of use, the risk of allergic reactions upon dietary exposure to this food enzyme cannot be excluded, in particular for individuals sensitised to papaya, but that the risk will not exceed that of consumption of papaya. In addition, oral allergy reactions cannot be excluded in pollen-sensitised individuals. Based on the data provided, the Panel concluded that this food enzyme does not give rise to safety concerns, under the intended conditions of use.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-18 , DOI:
10.2903/j.efsa.2023.8063
The European Commission asked EFSA to deliver an opinion on the nutritional safety and suitability of a specific protein hydrolysate. It is derived from a whey protein concentrate and used in an infant and follow-on formula manufactured by FrieslandCampina Nederland B.V., which submitted a dossier to the European Commission to request an amendment of Regulation (EU) 2016/127 with respect to the protein sources that may be used in the manufacture of infant and/or follow-on formula. The protein hydrolysate under evaluation is sufficiently characterised with respect to the fraction of the hydrolysed protein. In the pertinent intervention study provided, an infant formula manufactured from the protein hydrolysate with a protein content of 2.4 g/100 kcal and consumed as the sole source of nutrition by infants for 3 months led to a growth equivalent to a formula manufactured from intact cow's milk protein with a protein content of 2.1 g/100 kcal. Data on gastrointestinal tolerance of the formula did not raise any concerns. No experimental data have been provided on the nutritional safety and suitability of this protein source in follow-on formula. Given that it is consumed with complementary foods and the protein source is nutritionally safe and suitable in an infant formula that is the sole source of nutrition of infants, the Panel considers that the protein hydrolysate is also a nutritionally safe and suitable protein source for use in follow-on formula. The Panel concludes that the protein hydrolysate under evaluation is a nutritionally safe and suitable protein source for use in infant and follow-on formula, as long as the formula in which it is used contains a minimum of 2.4 g/100 kcal protein and complies with the compositional criteria of Regulation (EU) 2016/127 and the amino acid pattern in its Annex IIIA.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-06-29 , DOI:
10.2903/j.efsa.2023.7862
Following a request from the European Commission, EFSA was asked to deliver a scientific opinion on the feed additive consisting of Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) CECT 8350 and Limosilactobacillus reuteri (formerly Lactobacillus reuteri) CECT 8700 (AQ02) as a zootechnical feed additive for suckling piglets. In a previous opinion the FEEDAP Panel concluded that the additive is considered safe for the target species, the consumer, and the environment. The Panel concluded that the additive should be considered a respiratory sensitiser but could not conclude on the skin/eye irritation potential or on its skin sensitisation potential. The Panel previously could not conclude on the efficacy of AQ02. The applicant has provided supplementary information to support the efficacy of the additive in suckling piglets. Based on the data provided, the FEEDAP Panel could not conclude on the efficacy of the additive.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-26 , DOI:
10.2903/j.efsa.2023.8148
The food enzyme inulinase (1-β-d-fructan fructanohydrolase; EC 3.2.1.7) is produced with the genetically modified Aspergillus oryzae strain MUCL 44346 by PURATOS NV. The genetic modifications do not give rise to safety concerns. The food enzyme is free from viable cells of the production organism and its DNA. It is intended to be used in the production of fructo-oligosaccharides (FOS) from inulin extracted from chicory roots. Dietary exposure to the food enzyme–total organic solids (TOS) was estimated to be up to 0.01 mg TOS/kg body weight (bw) per day in European populations. Genotoxicity tests did not indicate a safety concern. The systemic toxicity was assessed by means of a repeated dose 90-day oral toxicity study in rats. The Panel identified a no observed adverse effect level (NOAEL) of 100 mg TOS/kg bw per day, which when compared with the estimated dietary exposure, resulted in a margin of exposure of at least 10,000. A search for the similarity of the amino acid sequence of the food enzyme to known allergens was made and two matches were found with tomato allergens. The Panel considered that, under the intended conditions of use, the risk of allergic reactions upon dietary exposure to this food enzyme, particularly in individuals sensitised to tomato, cannot be excluded. However, the likelihood of allergic reactions is expected not to exceed the likelihood of allergic reactions to tomato. As the prevalence of allergic reactions to tomato is low, also the likelihood of such reactions to occur to the food enzyme is low. Based on the data provided, the Panel concluded that this food enzyme does not give rise to safety concerns under the intended conditions of use.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | CHEMISTRY, ANALYTICAL 分析化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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16.20 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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